molecular formula C11H11F3O3 B13206562 4,4,4-Trifluoro-2-(2-methoxyphenyl)butanoic acid

4,4,4-Trifluoro-2-(2-methoxyphenyl)butanoic acid

Cat. No.: B13206562
M. Wt: 248.20 g/mol
InChI Key: RNEPKOQFKUCRLN-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-2-(2-methoxyphenyl)butanoic acid is an organic compound with the molecular formula C11H11F3O3. This compound is characterized by the presence of trifluoromethyl and methoxyphenyl groups attached to a butanoic acid backbone. It is a fluorinated derivative of butanoic acid and is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-2-(2-methoxyphenyl)butanoic acid typically involves the reaction of 2-methoxyphenylacetonitrile with trifluoroacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The reaction mechanism involves the nucleophilic substitution of the nitrile group with the trifluoromethyl group, followed by hydrolysis to form the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high efficiency and cost-effectiveness, with careful control of reaction parameters to ensure consistent product quality. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-2-(2-methoxyphenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4,4,4-Trifluoro-2-(2-methoxyphenyl)butanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-2-(2-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methoxyphenyl group can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-Trifluoro-2-(3-methoxyphenyl)butanoic acid
  • 4,4,4-Trifluoro-2-(4-methoxyphenyl)butanoic acid
  • 4,4,4-Trifluoro-2-phenylbutanoic acid

Uniqueness

4,4,4-Trifluoro-2-(2-methoxyphenyl)butanoic acid is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct physicochemical properties, such as increased stability and lipophilicity, making it valuable in various applications.

Properties

Molecular Formula

C11H11F3O3

Molecular Weight

248.20 g/mol

IUPAC Name

4,4,4-trifluoro-2-(2-methoxyphenyl)butanoic acid

InChI

InChI=1S/C11H11F3O3/c1-17-9-5-3-2-4-7(9)8(10(15)16)6-11(12,13)14/h2-5,8H,6H2,1H3,(H,15,16)

InChI Key

RNEPKOQFKUCRLN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(CC(F)(F)F)C(=O)O

Origin of Product

United States

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